molecular formula C16H12Cl2N2O B12023967 (1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol CAS No. 618441-93-3

(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12023967
CAS No.: 618441-93-3
M. Wt: 319.2 g/mol
InChI Key: KUSZXGBAHAFDPN-UHFFFAOYSA-N
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Description

(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound characterized by the presence of two chlorophenyl groups attached to a pyrazole ring, with a methanol group at the fourth position

Properties

CAS No.

618441-93-3

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

[1-(2-chlorophenyl)-3-(4-chlorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12Cl2N2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-9,21H,10H2

InChI Key

KUSZXGBAHAFDPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO)Cl

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Solvent: Ethanol for condensation; THF for reduction.

  • Temperature: 80°C for condensation; 0–25°C for reduction.

  • Yield: 62–85% after optimization.

Table 1: Optimization of Condensation-Reduction Method

ParameterCondensation StepReduction Step
SolventEthanolTHF
CatalystNoneLiAlH₄
Time (h)122
Yield (%)70–8590–95

This method’s efficiency hinges on the purity of the β-keto ester intermediate and strict temperature control during reduction to prevent over-reduction.

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

Cyclocondensation offers an alternative pathway using α,β-unsaturated ketones. For instance, 4-chlorochalcone derivatives react with 2-chlorophenylhydrazine in acetic acid to form the pyrazole ring, followed by oxidation of the α-position to introduce the hydroxymethyl group. A two-step protocol involves:

  • Cyclocondensation: 4-Chlorochalcone + 2-chlorophenylhydrazine → Pyrazole intermediate.

  • Oxidation: Pyrazole intermediate → Hydroxymethyl product using IBX (2-iodoxybenzoic acid) in dimethyl sulfoxide (DMSO).

Advantages:

  • Avoids hazardous reducing agents.

  • IBX oxidation is selective, minimizing side reactions.

Table 2: Cyclocondensation-Oxidation Performance

StepConditionsYield (%)
CyclocondensationAcetic acid, reflux, 8 h75
OxidationDMSO, IBX, 25°C, 4 h80

Reduction of Pyrazole Carboxylates

Pyrazole carboxylates serve as precursors for hydroxymethyl derivatives. Ethyl 1-(2-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylate undergoes reduction using NaBH₄ in methanol or LiAlH₄ in THF. LiAlH₄ achieves higher yields (85–90%) but requires anhydrous conditions, whereas NaBH₄ is safer but less efficient (60–70% yield).

Critical Considerations:

  • Solvent Polarity: THF enhances LiAlH₄ reactivity.

  • Workup: Quenching with aqueous NH₄Cl prevents over-reduction.

One-Pot Synthesis Strategy

Recent advances propose a one-pot method combining pyrazole formation and reduction. A patent describing a related pyrazole synthesis (1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole) highlights the use of polar aprotic solvents like dimethylformamide (DMF) to facilitate sequential dehydrogenation and alkylation without intermediate isolation. Adapting this for This compound could involve:

  • Condensation of 2-chlorophenylhydrazine with a β-keto ester in DMF.

  • In situ reduction using NaBH₄ or LiAlH₄.

Table 3: One-Pot vs. Multi-Step Synthesis

MetricOne-Pot MethodMulti-Step Method
Total Time (h)1018
Overall Yield (%)7065
Solvent Volume (mL/g)50120

This approach reduces solvent waste and processing time, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Efficiency and Scalability:

  • Condensation-Reduction: High yields but requires intermediate purification.

  • Cyclocondensation-Oxidation: Moderate yields but avoids reducing agents.

  • One-Pot Synthesis: Best for industrial scalability due to reduced steps.

Cost Considerations:

  • LiAlH₄ is costlier than NaBH₄ but offers superior yields.

  • DMF and THF are recoverable, lowering long-term costs.

Challenges and Optimization Opportunities

  • Regioselectivity: Ensuring correct substitution on the pyrazole ring remains challenging. Microwave-assisted synthesis could enhance selectivity.

  • Solvent Recovery: Implementing solvent distillation systems improves sustainability.

  • Catalyst Development: Phase-transfer catalysts or immobilized reagents may boost reaction rates .

Chemical Reactions Analysis

Types of Reactions

(1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, alcohols, amines, and substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including (1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol. Research indicates that compounds containing the pyrazole moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study conducted on structurally similar compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli strains, showcasing their potential as antibacterial agents .

Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been documented. Pyrazole compounds are known to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. This inhibition can lead to reduced inflammation and pain relief, making these compounds candidates for developing new anti-inflammatory drugs .

Synthesis and Structural Studies

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods such as condensation reactions with aldehydes or ketones have been employed to obtain the desired pyrazole structure. For example, the synthesis process can include the reaction of 4-chlorophenylhydrazine with appropriate carbonyl compounds under acidic conditions to yield the target compound .

Crystallographic Studies
Crystallographic analysis has provided insights into the molecular structure and interactions of this compound. Studies reveal that the compound crystallizes in a monoclinic system, with specific hydrogen bonding interactions contributing to its stability and biological activity. The crystal structure elucidation helps in understanding how molecular geometry influences biological interactions .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate antibacterial propertiesDemonstrated significant activity against Staphylococcus aureus and E. coli strains .
Synthesis and CharacterizationSynthesize new pyrazole derivativesAchieved high yields through optimized reaction conditions, confirming structural integrity via NMR and IR spectroscopy .
Anti-inflammatory PotentialInvestigate anti-inflammatory effectsCompounds showed inhibition of cyclooxygenase enzymes, indicating potential for pain management applications .

Mechanism of Action

The mechanism of action of (1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the pyrazole ring and the methanol group, which confer specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Biological Activity

The compound (1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.

  • Molecular Formula : C16H14ClN3O
  • Molecular Weight : 315.75 g/mol
  • CAS Number : 220898-42-0

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, the compound's structure allows it to interact with bacterial enzymes, leading to inhibition of growth.

Minimum Inhibitory Concentration (MIC) Values

CompoundMIC (µg/mL)Target Bacteria
Compound 92.50 - 20E. coli
Compound 11d14 - 30Staphylococcus aureus

These values indicate that certain derivatives show broad-spectrum antimicrobial activity comparable to conventional antibiotics, suggesting potential for clinical applications in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using the DPPH scavenging assay. The results show promising radical scavenging abilities:

DPPH Scavenging Activity

Compound% Scavenging
Compound 990.52%
Compound 11b86.42%

These results suggest that the compound can effectively neutralize free radicals, thereby potentially reducing oxidative stress-related damage in biological systems .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated through HRBC membrane stabilization assays. The findings indicate significant protective effects against hemolysis:

HRBC Membrane Stabilization

CompoundStabilization (%)
Compound 986.70%
Compound 11c73.67%

This stabilization suggests that the compound may inhibit inflammatory mediators, offering a therapeutic avenue for conditions characterized by excessive inflammation .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. The compound's ability to inhibit tumor cell proliferation was assessed using MTT assays.

IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast cancer)0.08
A549 (Lung cancer)0.07

These low IC50 values indicate potent antiproliferative activity, making this compound a candidate for further development as an anticancer agent .

Case Studies

In a notable study published in MDPI, a series of benzofuran-pyrazole compounds were synthesized and evaluated for their biological activities, including those similar to this compound. The study found significant antimicrobial and antioxidant activities across various derivatives, reinforcing the potential therapeutic applications of pyrazole compounds .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing (1-(2-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol?

  • Methodology : Optimize condensation reactions using substituted hydrazines and β-diketones. For example, a two-step approach:

Synthesize the pyrazole core via cyclocondensation of 2-chlorophenylhydrazine and a 4-chlorophenyl-substituted diketone derivative in refluxing ethanol.

Functionalize the 4-position of the pyrazole with a hydroxymethyl group using a Mannich reaction (e.g., formaldehyde in methanol under basic conditions) .

  • Validation : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR and FTIR.

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine the structure using SHELXL (SHELX-2018 suite) for parameter optimization and Olex2 for visualization .
  • Example : Similar pyrazole derivatives show mean C–C bond lengths of 0.013 Å and R-factors < 0.1 when refined with SHELXL .

Q. What spectroscopic techniques are suitable for characterizing the hydroxymethyl group?

  • Methodology :

  • 1H^1H-NMR: Look for a broad singlet (~δ 4.5–5.0 ppm) corresponding to the –CH2_2OH group.
  • FTIR: Identify O–H stretching (~3200–3600 cm1^{-1}) and C–O vibrations (~1050–1150 cm1^{-1}).
    • Validation : Compare with spectra of structurally related compounds (e.g., substituted pyrazole-methanol derivatives) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (FMOs) and electrostatic potential surfaces. Use Multiwfn for wavefunction analysis to map electron localization/delocalization patterns .
  • Application : Identify reactive sites for electrophilic/nucleophilic attack, which can guide derivatization strategies.

Q. How to resolve contradictions in crystallographic torsion angles for substituted pyrazoles?

  • Methodology :

Compare experimental SC-XRD data (e.g., dihedral angles between chlorophenyl rings) with DFT-optimized geometries.

Analyze packing interactions (e.g., π-π stacking, halogen bonding) to explain deviations .

  • Case Study : In related 4-chlorophenyl-pyrazoles, torsional strain arises from steric hindrance between substituents, resolved via Hirshfeld surface analysis .

Q. What strategies enhance the bioactivity of this compound through structural modification?

  • Methodology :

  • Derivatization : Replace the hydroxymethyl group with bioisosteres (e.g., carboxylate, sulfonamide) via nucleophilic substitution or oxidation .
  • Screening : Test derivatives against kinase targets (e.g., p38 MAPK) using ATP-competitive assays, referencing pyrazole-based inhibitors with IC50_{50} values < 100 nM .
    • Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to active sites .

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